(1-(Hydroxymethyl)cyclopropyl)methyl benzoate

Catalog No.
S3390456
CAS No.
142148-11-6
M.F
C12H14O3
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-(Hydroxymethyl)cyclopropyl)methyl benzoate

CAS Number

142148-11-6

Product Name

(1-(Hydroxymethyl)cyclopropyl)methyl benzoate

IUPAC Name

[1-(hydroxymethyl)cyclopropyl]methyl benzoate

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C12H14O3/c13-8-12(6-7-12)9-15-11(14)10-4-2-1-3-5-10/h1-5,13H,6-9H2

InChI Key

AVOOZGMVIQZJQM-UHFFFAOYSA-N

SMILES

C1CC1(CO)COC(=O)C2=CC=CC=C2

Canonical SMILES

C1CC1(CO)COC(=O)C2=CC=CC=C2

Reference Standard:

Currently, the primary use of (1-(Hydroxymethyl)cyclopropyl)methyl benzoate appears to be as a reference standard in analytical chemistry. Due to its well-defined structure and unique chemical properties, it can be used to calibrate and validate analytical instruments like nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and ultra-performance liquid chromatography (UPLC). These techniques are crucial for identifying and quantifying unknown compounds in various research fields, including drug discovery, material science, and environmental analysis. Suppliers like Biosynth and BLD Pharm offer (1-(Hydroxymethyl)cyclopropyl)methyl benzoate specifically for this purpose [, ].

(1-(Hydroxymethyl)cyclopropyl)methyl benzoate is a chemical compound characterized by its unique cyclopropyl structure combined with a benzoate moiety. The molecular formula for this compound is C${12}$H${14}$O$_{3}$, and it features a hydroxymethyl group attached to a cyclopropyl ring, which is further connected to a methyl benzoate group. This structural configuration contributes to its distinctive chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

There is no scientific research currently available on the mechanism of action of (1-(Hydroxymethyl)cyclopropyl)methyl benzoate.

  • No information regarding safety hazards, flammability, or toxicity is available.
Typical of esters and cyclopropyl derivatives. Key reactions include:

  • Ester Hydrolysis: In the presence of water and an acid or base catalyst, (1-(Hydroxymethyl)cyclopropyl)methyl benzoate can hydrolyze to yield benzoic acid and 1-(hydroxymethyl)cyclopropyl alcohol.
  • Transesterification: It can react with alcohols to form different esters, which can be useful in synthesizing derivatives with varied properties.
  • Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, potentially forming new compounds when reacted with electrophiles.

Several synthesis methods have been reported for (1-(Hydroxymethyl)cyclopropyl)methyl benzoate:

  • Direct Esterification: This method involves the reaction of benzoic acid with 1-(hydroxymethyl)cyclopropanol in the presence of an acid catalyst.
  • Transesterification: Methyl benzoate can be reacted with 1-(hydroxymethyl)cyclopropanol under basic conditions to yield the desired compound.
  • Cyclization Reactions: The cyclopropyl moiety can be synthesized via cyclization of appropriate precursors, followed by functionalization to introduce the hydroxymethyl group .

(1-(Hydroxymethyl)cyclopropyl)methyl benzoate has potential applications in various areas:

  • Pharmaceuticals: It may serve as a building block for developing new drugs, particularly those targeting bacterial infections or inflammatory diseases.
  • Agricultural Chemicals: The compound could be utilized in formulating agrochemicals due to its possible insecticidal or fungicidal properties.
  • Fragrance Industry: Its aromatic characteristics make it suitable for use in perfumes and scented products.

Interaction studies of (1-(Hydroxymethyl)cyclopropyl)methyl benzoate with biological systems are essential for understanding its pharmacological potential. Preliminary studies suggest:

  • Synergistic Effects: When combined with other antimicrobial agents, it may enhance efficacy against resistant strains of bacteria.
  • Metabolic Pathways: Understanding how this compound is metabolized can provide insights into its safety and efficacy profiles.

Several compounds share structural similarities with (1-(Hydroxymethyl)cyclopropyl)methyl benzoate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Methyl BenzoateSimple ester derived from benzoic acidCommonly used as a solvent and fragrance agent
1-HydroxymethylcyclopropanolHydroxymethyl group on a cyclopropaneActs as an intermediate in organic synthesis
3-(Hydroxymethyl)benzoic AcidHydroxymethyl group on a benzoic acidExhibits anti-inflammatory properties

The uniqueness of (1-(Hydroxymethyl)cyclopropyl)methyl benzoate lies in its combination of a cyclopropyl structure with a hydroxymethyl group and a benzoate moiety, which may confer distinct biological activities and reactivity compared to these similar compounds.

XLogP3

2.2

Dates

Last modified: 08-19-2023

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